Product packaging for delta(Sup4)-Androstene-3,17-dione(Cat. No.:CAS No. 897039-79-1)

delta(Sup4)-Androstene-3,17-dione

Cat. No.: B116798
CAS No.: 897039-79-1
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-WFZCBACDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Delta(Sup4)-Androstene-3,17-dione within Steroid Biochemistry

Androstenedione (B190577) is a naturally occurring androstane (B1237026) steroid, classified as a 17-ketosteroid. wikipedia.org It serves as a primary precursor to a variety of sex hormones. nih.gov The production of androstenedione occurs in the adrenal glands and the gonads, with its synthesis being regulated by adrenocorticotropic hormone (ACTH) and gonadotropins, respectively. wikipedia.orgnih.gov

The biosynthesis of androstenedione can proceed through two main pathways. The primary and more common pathway involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme 17,20-lyase. Subsequently, DHEA is converted to androstenedione by 3β-hydroxysteroid dehydrogenase. wikipedia.org An alternative, or secondary, pathway involves the direct conversion of 17α-hydroxyprogesterone to androstenedione, a reaction also catalyzed by 17,20-lyase. wikipedia.org Research has also pointed to a potential pathway for androstenedione synthesis from 11-deoxycortisol, particularly under conditions where the activity of 11β-hydroxylase is impaired. nih.gov

Once synthesized, androstenedione stands at a metabolic crossroads, where its fate is determined by the enzymatic machinery present in the specific tissue. The conversion of androstenedione to testosterone (B1683101) is facilitated by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov Conversely, the enzyme aromatase (cytochrome P450 19A1) catalyzes the conversion of androstenedione to estrone (B1671321). wikipedia.orgnih.gov This dual potential underscores the critical role of androstenedione in maintaining the balance of sex hormones. Beyond these primary conversions, androstenedione can be metabolized into other steroids such as androstanedione, which is an intermediate in the synthesis of androsterone (B159326). wikipedia.org

The following table details the key enzymes involved in the biosynthesis and metabolism of androstenedione:

EnzymeFunction
17,20-lyase (part of CYP17A1)Converts 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to androstenedione. wikipedia.org
3β-hydroxysteroid dehydrogenase (3β-HSD)Converts DHEA to androstenedione. wikipedia.orgnumberanalytics.com
17β-hydroxysteroid dehydrogenase (17β-HSD)Converts androstenedione to testosterone. wikipedia.orgnumberanalytics.com
Aromatase (CYP19A1)Converts androstenedione to estrone. wikipedia.orgnih.govnumberanalytics.com
5α-reductaseCan convert androstenedione to 5α-androstanedione. wikipedia.org
11β-hydroxylaseIts impairment can lead to an alternative synthesis pathway for androstenedione from 11-deoxycortisol. nih.gov

Historical Trajectories of Research on this compound

The scientific journey to understand androstenedione is intertwined with the broader history of steroid research. Following the initial isolation and synthesis of testosterone in 1935, the focus of endocrinology shifted towards elucidating the biosynthetic pathways of sex hormones. researchgate.net In the mid-20th century, the fundamental pathways of steroidogenesis, including the central role of androstenedione, were mapped out.

Initially, research on androstenedione was primarily confined to academic and clinical laboratories, focusing on its role in normal physiology and in various endocrine disorders. However, in the mid-1990s, androstenedione gained significant public attention when it was introduced to the North American market as a dietary supplement. wikipedia.orgnih.gov This was largely prompted by its use by prominent athletes. nih.gov

This period spurred a new wave of research into the metabolic and physiological effects of exogenous androstenedione. nih.gov Subsequently, regulatory bodies like the International Olympic Committee and the World Anti-Doping Agency banned its use in sports. wikipedia.orgresearchgate.net In 2004, the U.S. Food and Drug Administration (FDA) banned the sale of androstenedione-containing supplements, classifying it as an anabolic steroid. wikipedia.orgnih.gov This regulatory action further shaped the direction of research, moving away from its application as a supplement and reinforcing its study within the context of fundamental endocrinology and pathology.

Recent research has employed advanced techniques, such as modular coculture engineering in yeast, to optimize the biosynthesis of androstenedione for pharmaceutical applications, highlighting its continued importance as a key intermediate in the production of various steroidal drugs. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B116798 delta(Sup4)-Androstene-3,17-dione CAS No. 897039-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

897039-79-1

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1

InChI Key

AEMFNILZOJDQLW-WFZCBACDSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Origin of Product

United States

Biosynthetic Pathways and Mechanisms of Delta Sup4 Androstene 3,17 Dione Formation

Endogenous Synthesis in Steroidogenic Tissues

The synthesis of Δ⁴-Androstene-3,17-dione is a fundamental process in steroidogenic tissues, including the adrenal glands and gonads. bionity.com This process is governed by a series of enzymatic reactions that convert cholesterol into various steroid hormones.

The adrenal glands are a significant source of Δ⁴-Androstene-3,17-dione. nih.gov Adrenal production of this steroid is critical, especially in women, where it contributes substantially to the total androgen pool. In premenopausal women, the adrenal glands and ovaries each produce about half of the total androstenedione (B190577). wikipedia.org

The cytochrome P450 enzyme, specifically CYP17A1 (also known as P450c17), plays a crucial role in the synthesis of Δ⁴-Androstene-3,17-dione. researchgate.net This enzyme, located in the endoplasmic reticulum, exhibits dual catalytic activities: 17α-hydroxylase and 17,20-lyase. researchgate.netnih.gov

17α-hydroxylase activity: This function is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated products, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. researchgate.netnih.gov

17,20-lyase activity: This activity is essential for cleaving the C17-20 bond in 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and Δ⁴-Androstene-3,17-dione, respectively. nih.govnih.gov

The 17,20-lyase activity of P450c17 is a rate-limiting step in androgen biosynthesis and is required for the production of Δ⁴-Androstene-3,17-dione through both major pathways. wikipedia.orgbionity.com

Δ⁴-Androstene-3,17-dione can be synthesized via two primary pathways in the adrenal gland. wikipedia.orgglpbio.com One of these pathways involves the direct conversion of 17α-hydroxyprogesterone. glpbio.combionity.com

The conversion of 17α-hydroxyprogesterone to Δ⁴-Androstene-3,17-dione is catalyzed by the 17,20-lyase activity of P450c17. glpbio.comrupahealth.com While this is considered a secondary pathway, it represents a direct route to Δ⁴-Androstene-3,17-dione formation. wikipedia.orgglpbio.com However, the catalytic efficiency of P450c17 for converting 17α-hydroxyprogesterone to androstenedione is relatively low. nih.gov

The other major pathway involves the conversion of 17α-hydroxypregnenolone to DHEA by 17,20-lyase, followed by the conversion of DHEA to Δ⁴-Androstene-3,17-dione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgglpbio.com

Pathways of Δ⁴-Androstene-3,17-dione Synthesis
PathwayPrecursorKey EnzymeProduct
Primary PathwayDehydroepiandrosterone (DHEA)3β-hydroxysteroid dehydrogenaseΔ⁴-Androstene-3,17-dione
Secondary Pathway17α-HydroxyprogesteroneP450c17 (17,20-lyase activity)Δ⁴-Androstene-3,17-dione

The production of Δ⁴-Androstene-3,17-dione in the adrenal glands is primarily regulated by the adrenocorticotropic hormone (ACTH). wikipedia.orgdnalabsuae.com ACTH is a hormone secreted by the pituitary gland that stimulates the adrenal cortex to produce steroid hormones. dnalabsuae.comwikipedia.org

The gonads, specifically the ovaries in females and the testes in males, are also primary sites of Δ⁴-Androstene-3,17-dione synthesis. nih.gov The regulation of gonadal synthesis is under the control of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). labcorp.com

In the ovaries, the synthesis of Δ⁴-Androstene-3,17-dione is a coordinated effort between two cell types within the ovarian follicle: theca cells and granulosa cells. portlandpress.com

Theca Cells: Under the stimulation of LH, theca cells produce androgens, primarily androstenedione and testosterone (B1683101). portlandpress.comuc.edu Theca cells express the necessary enzymes, including P450c17, to convert cholesterol into androgens. bioscientifica.com

Granulosa Cells: Granulosa cells, under the influence of FSH, take up the androstenedione produced by the theca cells and convert it into estrogens, such as estrone (B1671321), through the action of the enzyme aromatase. wikipedia.orgportlandpress.com

This "two-cell, two-gonadotropin" model highlights the intricate interplay required for ovarian steroidogenesis. portlandpress.com In premenopausal women, the ovaries contribute significantly to the circulating pool of Δ⁴-Androstene-3,17-dione. wikipedia.org

Key Enzymes in Δ⁴-Androstene-3,17-dione Biosynthesis
EnzymeGeneFunctionLocation
Cytochrome P450 17A1 (P450c17)CYP17A117α-hydroxylase and 17,20-lyase activitiesAdrenal Gland, Gonads
3β-hydroxysteroid dehydrogenaseHSD3BConverts DHEA to Δ⁴-Androstene-3,17-dioneAdrenal Gland, Gonads
AromataseCYP19A1Converts Δ⁴-Androstene-3,17-dione to estroneOvarian Granulosa Cells, Peripheral Tissues

Gonadal Synthesis of Delta(Sup4)-Androstene-3,17-dione

Testicular Biosynthetic Routes

In the testes, the synthesis of androstenedione primarily occurs within the Leydig cells. uc.edu The production pathways are complex, involving multiple enzymatic steps. The process begins with cholesterol, the universal precursor for all steroid hormones. e-apem.org

Two main pathways, the delta-5 (Δ5) and delta-4 (Δ4) pathways, can lead to androstenedione formation.

The Delta-5 Pathway : In this route, pregnenolone is first converted to 17α-hydroxypregnenolone by the enzyme P450c17 (CYP17A1). ijbs.com Subsequently, the 17,20 lyase activity of the same enzyme, P450c17, cleaves the side chain of 17α-hydroxypregnenolone to form dehydroepiandrosterone (DHEA). e-apem.orgijbs.com DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). uc.edu

The Delta-4 Pathway : Alternatively, pregnenolone can be converted to progesterone by 3β-HSD. Progesterone is then hydroxylated to form 17α-hydroxyprogesterone by P450c17. uc.edu In what is considered a secondary or less efficient pathway in humans, the 17,20 lyase activity of P450c17 can then convert 17α-hydroxyprogesterone directly to androstenedione. wikipedia.orgplos.org Human P450c17 exhibits significantly lower 17,20 lyase activity with 17α-hydroxyprogesterone as a substrate compared to its high efficiency in converting 17α-hydroxypregnenolone to DHEA. ijbs.complos.orgplos.org Consequently, testosterone synthesis in humans proceeds predominantly via the DHEA intermediate (the Δ5 pathway). plos.org

In testicular Leydig cells, the delta-4 pathway is generally preferred, where pregnenolone is converted to progesterone, then to 17-hydroxyprogesterone and subsequently androstenedione by P450c17. uc.edu Androstenedione is then rapidly converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). uc.edumdpi.com

EnzymePrecursorProductPathway
P450c17 (17α-hydroxylase) Pregnenolone17α-hydroxypregnenoloneDelta-5
P450c17 (17,20 lyase) 17α-hydroxypregnenoloneDHEADelta-5
3β-HSD DHEAAndrostenedioneDelta-5
3β-HSD PregnenoloneProgesteroneDelta-4
P450c17 (17α-hydroxylase) Progesterone17α-hydroxyprogesteroneDelta-4
P450c17 (17,20 lyase) 17α-hydroxyprogesteroneAndrostenedioneDelta-4
17β-HSD AndrostenedioneTestosteroneFinal Step
Influence of Gonadotropins (FSH, LH) on Gonadal Production

The synthesis of androstenedione in the gonads is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.com The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary gland to secrete two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govteletest.ca

Luteinizing Hormone (LH): LH is the primary regulator of androgen production in the testes. teletest.carmia.com It acts directly on the Leydig cells, stimulating them to produce testosterone, with androstenedione being a crucial intermediate. nih.govteletest.ca LH stimulation increases the expression of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria—the rate-limiting step in steroidogenesis. uc.edu LH also upregulates the activity of key enzymes in the androgen synthesis pathway, including P450c17, thus driving the production of DHEA and androstenedione, which are then converted to testosterone. uc.edunih.gov

Follicle-Stimulating Hormone (FSH): While LH acts directly on the androgen-producing Leydig cells, FSH primarily targets the Sertoli cells within the seminiferous tubules. teletest.carmia.comnih.gov FSH's role in androstenedione production is more indirect. By supporting the health and function of Sertoli cells, FSH is essential for spermatogenesis. rmia.comnih.gov Sertoli cells, in turn, produce factors that can influence Leydig cell function. nih.gov FSH also stimulates Sertoli cells to produce inhibin, which participates in a negative feedback loop to the pituitary to specifically regulate FSH secretion. mdpi.comnih.gov The interplay between LH-stimulated Leydig cells and FSH-stimulated Sertoli cells is crucial for maintaining the testicular environment necessary for both steroidogenesis and spermatogenesis. nih.gov

Extraglandular and Peripheral Tissue Production

Beyond the gonads and adrenal glands, a significant amount of androstenedione is synthesized in extraglandular or peripheral tissues. This localized production, termed "intracrinology," allows individual tissues to create the specific steroid hormones they require from circulating precursors. nih.gov

Adipose Tissue Steroidogenic Capacity and this compound Synthesis

Adipose tissue is now recognized as a significant endocrine organ with the capacity for de novo steroid hormone biosynthesis. nih.govresearchgate.net Subcutaneous adipocytes, in particular, are steroidogenically active. researchgate.net Adipose cells contain a suite of steroidogenic enzymes, including 3β-HSD, 17β-HSD, and aromatase, which enable them to convert steroid precursors into active hormones. researchgate.net This enzymatic machinery allows adipose tissue to synthesize androstenedione from circulating DHEA. nih.gov The local production and metabolism of androgens within fat tissue may play a role in the gender-specific patterns of fat deposition. researchgate.net

Dehydroepiandrosterone (DHEA) as a Peripheral Precursor

Dehydroepiandrosterone (DHEA), primarily secreted by the adrenal glands, is a major circulating precursor for the peripheral synthesis of androstenedione. wikipedia.orgnih.gov DHEA and its sulfated form, DHEA-S, are taken up by various tissues where they are converted into active androgens and estrogens. nih.govnih.gov This conversion is a cornerstone of intracrinology. In many peripheral tissues, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) converts DHEA into androstenedione. uc.edu This locally produced androstenedione can then be further metabolized within the same cell to testosterone by 17β-HSD or to estrone by aromatase, depending on the enzymatic makeup of the specific tissue. wikipedia.org This peripheral conversion of DHEA is responsible for a substantial portion of the total androgen and estrogen pools, particularly in postmenopausal women. nih.gov

Alternative and Backdoor Steroidogenic Pathways to this compound

While the classical, or canonical, pathways of androgen synthesis are well-established, research has uncovered alternative routes, collectively known as "backdoor pathways," that can also lead to the production of potent androgens.

Elucidation of Non-Canonical Androgen Synthesis Routes

The backdoor pathway represents a non-canonical route to dihydrotestosterone (B1667394) (DHT) that bypasses the typical intermediates of androstenedione and testosterone. e-apem.orgresearchgate.net This pathway typically begins with 17α-hydroxyprogesterone. plos.org Instead of being converted to androstenedione, 17α-hydroxyprogesterone is first acted upon by 5α-reductase and then 3α-reductase (aldo-keto reductase family members) before the C17,20 lyase activity of P450c17 acts to form androsterone (B159326). ijbs.complos.org Androsterone is then converted to DHT. plos.org

While androstenedione is a hallmark of the classical pathway, it can also serve as an entry point into a variation of the backdoor route. researchgate.net Androstenedione can be converted by 5α-reductase to androstanedione. wikipedia.orgresearchgate.net Androstanedione can then be metabolized to produce DHT, providing an alternative route that circumvents testosterone as the immediate precursor to DHT. researchgate.netresearchgate.net These non-canonical pathways are physiologically important for normal male fetal development and may also play a role in certain hyperandrogenic disorders. e-apem.orgresearchgate.net

PathwayKey PrecursorKey Intermediate(s)Final Product
Classical DHEAAndrostenedione -> TestosteroneDHT
Backdoor 17α-hydroxyprogesterone17OH-allopregnanolone -> AndrosteroneDHT
Backdoor (via Androstanedione) Androstenedione AndrostanedioneDHT

Enzymatic Components and Intermediates in Backdoor Pathways

The backdoor pathway is scientifically understood as a route to dihydrotestosterone (DHT) that circumvents the classic intermediates Δ4-Androstene-3,17-dione and testosterone. nih.govnih.govresearchgate.net This alternative pathway is particularly significant in certain physiological contexts, such as fetal male sexual development. nih.gove-apem.org It begins with 17α-hydroxyprogesterone, a C21 steroid, and proceeds through a series of reduction reactions before the side chain is cleaved. nih.govwikipedia.org

Key enzymatic steps and intermediates in the established backdoor pathway leading to DHT include:

5α-Reduction of 17OH-progesterone: The pathway is initiated by the action of 5α-reductase type 1 (SRD5A1), which converts 17α-hydroxyprogesterone into 17α-hydroxy-dihydroprogesterone (17OH-DHP). nih.govnih.gov

3α-Reduction to 17OH-allopregnanolone: The intermediate 17OH-DHP is then converted to 17α-hydroxy-allopregnanolone by 3α-hydroxysteroid dehydrogenases (3α-HSDs), specifically isoforms like AKR1C2 and AKR1C4. nih.govnih.gove-apem.org

17,20 Lyase Activity: The enzyme P450c17 (CYP17A1), which is also a component of the classic pathway, exhibits its 17,20 lyase activity on 17α-hydroxy-allopregnanolone. This is a crucial step where the C21 steroid is converted into a C19 steroid, yielding androsterone. nih.govnih.gove-apem.org Notably, 17α-hydroxy-allopregnanolone is a more effective substrate for this reaction than the conventional substrates in the classic pathway. nih.gov

Conversion to Androstanediol: Androsterone is subsequently converted to 5α-androstane-3α,17β-diol (androstanediol) by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs), such as 17β-HSD3 and AKR1C3. nih.gove-apem.org

Final Oxidation to DHT: In the final step, androstanediol is oxidized to the potent androgen DHT in target tissues. nih.gov This reaction can be catalyzed by enzymes with 3α-HSD oxidative activity, like AKR1C2. wikipedia.org

This pathway is distinct from the classic route where Δ4-Androstene-3,17-dione is a central intermediate formed from dehydroepiandrosterone (DHEA) or 17α-hydroxyprogesterone. nih.govresearchgate.net The backdoor pathway, therefore, represents an alternative mechanism for generating potent androgens while bypassing Δ4-Androstene-3,17-dione.

StepSubstrateEnzyme(s)Product
117α-hydroxyprogesterone5α-reductase type 1 (SRD5A1)17α-hydroxy-dihydroprogesterone
217α-hydroxy-dihydroprogesterone3α-hydroxysteroid dehydrogenase (AKR1C2/AKR1C4)17α-hydroxy-allopregnanolone
317α-hydroxy-allopregnanoloneP450c17 (17,20 lyase activity)Androsterone
4Androsterone17β-hydroxysteroid dehydrogenase (17βHSD3/AKR1C3)Androstanediol
5Androstanediol3α-hydroxysteroid dehydrogenase (e.g., AKR1C2, oxidative)Dihydrotestosterone (DHT)

Biotechnological and Microbial Biotransformation of this compound

The industrial production of Δ4-Androstene-3,17-dione (AD) relies heavily on the microbial biotransformation of readily available plant sterols, or phytosterols. researchgate.netresearchgate.net This biotechnological approach is a cost-effective and environmentally favorable alternative to complex chemical synthesis. researchgate.netnih.gov

Conversion of Phytosterols into this compound

The conversion of phytosterols, such as β-sitosterol, into AD involves the selective cleavage of the sterol's aliphatic side chain at C17, while leaving the core four-ring steroid nucleus intact. nih.govnih.gov This multi-step enzymatic process is primarily carried out by bacteria from the genus Mycolicibacterium (formerly Mycobacterium), with species like Mycolicibacterium neoaurum being extensively studied and used. nih.govdoktornarabote.runih.gov

The biochemical process begins with the oxidation of the 3-hydroxyl-5-ene group of the phytosterol by 3β-hydroxysteroid dehydrogenase. nih.gov Subsequently, a series of enzymatic reactions cleaves the side chain. nih.gov A significant challenge in this bioprocess is the poor water solubility of both the phytosterol substrate and the AD product. researchgate.netnih.gov To overcome this, several strategies have been developed, including the use of water-oil two-phase systems or the addition of solubilizing agents like chemically modified cyclodextrins. nih.govspringernature.com

A critical aspect of achieving high yields of AD is the prevention of its degradation. The host microorganisms possess enzymes that can further catabolize the steroid nucleus. doktornarabote.ru The primary enzymes responsible for this degradation are 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), which can convert AD into undesired byproducts like 9α-hydroxy-androstenedione (9-OHAD) and androsta-1,4-diene-3,17-dione (ADD). nih.govdoktornarabote.ru Therefore, industrial strains are often mutated or genetically engineered to inactivate the genes encoding these enzymes, leading to the accumulation of AD. nih.govnih.gov

MicroorganismSubstrateKey Process FeaturesPrimary Product
Mycolicibacterium sp. (e.g., M. neoaurum)Phytosterols (e.g., β-sitosterol)Side-chain cleavage; Inactivation of Ksh and KstD enzymesΔ4-Androstene-3,17-dione (AD)
Mycobacterium fortuitumPhytosterolsUse of organic solvents to increase bioavailabilityΔ4-Androstene-3,17-dione (AD)

Engineered Microbial Systems for Steroid Production

Advances in metabolic and genetic engineering have enabled the development of highly efficient microbial cell factories for the production of Δ4-Androstene-3,17-dione and other valuable steroid intermediates. researchfloor.orgmdpi.com Engineering strategies focus on optimizing metabolic pathways, enhancing precursor supply, and improving whole-cell biocatalysis. mdpi.comepa.gov

Mycolicibacterium species remain a primary focus for engineering due to their natural ability to degrade sterols. mdpi.com Genetic modifications in these organisms often involve the targeted knockout of genes responsible for steroid nucleus degradation, such as kshA (encoding a key component of 3-ketosteroid 9α-hydroxylase). doktornarabote.ruresearchfloor.org This prevents the loss of the desired AD product.

Beyond Mycolicibacterium, other microorganisms are being engineered as chassis for steroid production. For instance, Bacillus subtilis has been engineered to express the 3-ketosteroid 9α-hydroxylase from M. neoaurum to produce 9-OHAD from AD. nih.gov Such systems often require strategies to regenerate necessary coenzymes, like NADH, by co-expressing other enzymes, such as glucose 1-dehydrogenase. nih.gov

Yeast, particularly Saccharomyces cerevisiae, has also emerged as a promising platform for the de novo biosynthesis of steroids. mdpi.comresearchgate.net As yeast naturally produces the sterol precursor ergosterol, it can be engineered to produce other steroids. mdpi.com A common strategy involves knocking out the erg5 gene to halt ergosterol synthesis and redirect metabolic flux towards desired products. mdpi.com Heterologous genes from plants or animals, such as those encoding P450 enzymes, are then introduced to construct pathways for producing specific steroids. mdpi.com These engineered yeast systems offer a contained and highly controllable method for producing valuable steroidal compounds from simple carbon sources.

Engineered HostEngineering StrategyTarget ProductKey Research Findings
Mycolicibacterium neoaurumKnockout of steroid nucleus degradation genes (e.g., kshA)Δ4-Androstene-3,17-dione (AD)Prevents product loss and leads to high-yield accumulation of AD. nih.govdoktornarabote.ru
Saccharomyces cerevisiaeKnockout of native sterol synthesis (e.g., erg5); Heterologous expression of P450 enzymesSteroid precursors (e.g., Pregnenolone)Enables de novo synthesis of steroids from simple sugars. mdpi.com
Bacillus subtilisHeterologous expression of M. neoaurum KSH; Co-expression for NADH regeneration9α-hydroxy-4-androstene-3,17-dioneDemonstrates the potential of non-traditional hosts for specific steroid modifications. nih.gov

Enzymatic Transformations and Metabolic Fates of Delta Sup4 Androstene 3,17 Dione

Precursor Role in Steroid Hormone Synthesis

Androstenedione (B190577) is a 19-carbon steroid produced in the adrenal glands and the gonads. nih.gov Its metabolic fate is tissue-dependent, serving as a key intermediate in the synthesis of testosterone (B1683101), estrone (B1671321), and estradiol (B170435). wikipedia.orgnih.gov The production of androstenedione is regulated by adrenocorticotropic hormone (ACTH) in the adrenal glands and by gonadotropins in the gonads. nih.gov

Aromatization to Estrogens: Estrone and Estradiol Production

Androstenedione is a primary substrate for the synthesis of estrogens through a process called aromatization. nih.govtaylorandfrancis.com This conversion is essential for estrogen production in various tissues, including the ovaries, adipose tissue, and brain. nih.govnih.govwikipedia.org

The aromatization of androstenedione to estrone is catalyzed by the enzyme cytochrome P450 aromatase (CYP19A1). wikipedia.orgkarger.comresearchgate.net This enzyme is a member of the cytochrome P450 superfamily and is responsible for the final steps of estrogen biosynthesis. wikipedia.org The CYP19 gene is expressed in a tissue-specific manner, regulated by different promoters. karger.comnih.gov

Studies have shown that androstenedione itself can regulate the expression of aromatase. In bovine granulosa cells, increasing concentrations of androstenedione led to a significant increase in estradiol accumulation and CYP19A1 mRNA abundance. nih.gov This suggests a positive feedback mechanism where the substrate enhances the expression of the enzyme responsible for its conversion. Aromatase activity has been identified in various tissues, and its regulation is complex, involving hormones and other factors. nih.gov

The aromatization of androstenedione is a multi-step process that involves hydroxylations at the C-19 methyl group. nih.govsensusimpact.com The reaction proceeds through the formation of 19-hydroxyandrostenedione and subsequently 19-oxoandrostenedione as intermediates before the A-ring is aromatized to form estrone. sensusimpact.comnih.gov

Initially, it was believed that these 19-hydroxylated steroids were obligatory, sequential intermediates. nih.gov However, further research has suggested that both 19-hydroxyandrostenedione and 19-oxoandrostenedione can be released from the enzyme as by-products and can also be independently aromatized to estrogen. nih.gov Studies have demonstrated the presence of these 19-hydroxy steroids in various tissues, including the brain, ovaries, and testes, suggesting they are not just transient intermediates but may have their own biological functions. nih.gov The detection of 19-hydroxyandrostenedione (19-OH AD) in different biological samples underscores its potential role as an active metabolite. nih.gov

Formation of Other Metabolites and Conjugates

Beyond its primary conversion to testosterone and estrone, delta(4)-androstene-3,17-dione (also known as androstenedione) undergoes further metabolic transformations, leading to a variety of other metabolites. These reactions, often catalyzed by microorganisms or occurring within mammalian systems, include hydroxylation, dehydrogenation, and reduction, resulting in compounds with altered biological activities.

Microbial fermentation of androstenedione can yield a range of products. For instance, fermentation with Curvularia lunata produces metabolites such as androsta-1,4-diene-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, and 15α-hydroxyandrosta-1,4-dien-17-one. Similarly, biotransformation by Macrophomina phaseolina can form 5α-androstan-3β,17β-diol and 5β-androstan-3α,17β-diol, while Gibberella fujikuroi can produce metabolites like 11α,17β-dihydroxyandrost-4-en-3-one and androst-1,4-dien-3,17-dione. Another key metabolite is 6β-hydroxyandrostenedione, which is androstenedione substituted with a hydroxy group at the 6-beta position.

In addition to these transformations, androstenedione can be converted to 5β-androstane-3,17-dione by the enzyme 3-oxo-5β-steroid-4-dehydrogenase. Furthermore, androstenedione is a known precursor for the synthesis of androsterone (B159326) via its 5α-reduced metabolite, androstanedione. In different species, the metabolic profile can vary; for example, in cattle, androstenedione is metabolized to oestradiol-17 and epitestosterone (B28515).

These metabolites can subsequently be conjugated to enhance their water solubility and facilitate excretion. The most common forms of conjugation are glucuronidation and sulfation, which typically occur in the liver.

Enzyme Kinetics and Mechanistic Studies

Kinetic Parameters of Delta(4)-Androstene-3,17-dione Converting Enzymes

The enzymatic conversion of delta(4)-androstene-3,17-dione is central to steroid hormone biosynthesis. The kinetic parameters of the enzymes involved, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide insight into the efficiency and capacity of these metabolic pathways.

One of the key enzymes is 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts androstenedione to testosterone. A specific ketoreductase, KR-2, which functions as a secondary alcohol dehydrogenase, has been shown to catalyze this reaction with a Km value of 2.22 mmol/L for androstenedione.

Another critical enzyme is 3-ketosteroid-9α-hydroxylase (Ksh), which is involved in the hydroxylation of androstenedione. The activity of this enzyme can be assayed by monitoring the oxidation of NADH at 340 nm. Similarly, 3-ketosteroid-Δ1-dehydrogenase (KstD) introduces a double bond into the steroid A-ring. The activity of KstD can be measured using a reaction mixture containing PMS and DCPIP, where the reduction of DCPIP is monitored.

Below is a table summarizing the kinetic parameters of some enzymes that metabolize delta(4)-androstene-3,17-dione.

EnzymeSubstrateKm (mmol/L)ProductOrganism/System
Ketoreductase 2 (KR-2)delta(4)-Androstene-3,17-dione2.22TestosteroneEngineered E. coli

Substrate Specificity and Allosteric Modulation of Enzymes

The enzymes that metabolize delta(4)-androstene-3,17-dione exhibit a degree of substrate specificity, which ensures the orderly progression of steroidogenic pathways. For example, hydroxysteroid dehydrogenases are known for their ability to act on specific positions and stereoisomers of the steroid nucleus.

Allosteric modulation plays a significant role in regulating the activity of these enzymes. Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis, catalyzes both the 17α-hydroxylation of progesterone (B1679170) and pregnenolone (B344588) and the subsequent C17-C20 bond cleavage (lyase reaction) to form androstenedione and dehydroepiandrosterone (B1670201), respectively. The lyase activity of CYP17A1 is notably enhanced by cytochrome b5. This enhancement is substrate-dependent, with a more pronounced effect observed with the substrate 17α-hydroxyprogesterone. This suggests an allosteric role for cytochrome b5, where its binding influences the enzyme's catalytic efficiency.

Furthermore, certain molecules can act as competitive inhibitors of these enzymes. For instance, 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione (B1211407) are competitive inhibitors of aromatase, an enzyme that converts androstenedione to estrone.

Identification of Rate-Limiting Steps in Metabolic Pathways

Metabolic control analysis, which often utilizes kinetic models, can be employed to identify these rate-limiting steps. For example, by determining the Vmax values of multiple enzymes in a pathway, it is possible to pinpoint the enzyme with the lowest capacity, which would consequently be the rate-limiting step. In steroidogenesis, the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (P450scc) is often considered a major rate-limiting step for the entire process. However, downstream enzymes can also be rate-limiting for specific branches of the pathway. The regulation of the rate-limiting enzyme is critical as it dictates the rate of the entire metabolic process.

Cofactor Dependencies of Steroidogenic Enzyme Reactions (e.g., NADPH, NAD+)

The enzymatic reactions involved in the metabolism of delta(4)-androstene-3,17-dione are dependent on specific cofactors that act as electron donors or acceptors. These cofactors are essential for the catalytic activity of the enzymes.

Hydroxysteroid dehydrogenases (HSDs), a broad class of enzymes involved in steroid metabolism, typically utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as cofactors. For example, the conversion of androstenedione to testosterone by 17β-HSD is a reduction reaction that requires the reduced cofactor NADPH. Conversely, the reverse reaction, the oxidation of testosterone to androstenedione, requires the oxidized cofactor NAD+.

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyzes the conversion of dehydroepiandrosterone (DHEA) to androstenedione, a reaction that involves both a dehydrogenation and an isomerization step. This process is also cofactor-dependent. Ketoreductase 2 (KR-2) utilizes NADH, which can be regenerated using isopropanol (B130326) as a co-substrate. Similarly, 3-ketosteroid-9α-hydroxylase (Ksh) activity requires the cofactor NADH.

The availability of these cofactors within the specific cellular compartments where these enzymes reside is a critical factor in regulating the rate and direction of steroid metabolism.

Intracellular Compartmentalization of Enzymatic Activities

The enzymes responsible for the metabolism of delta(4)-androstene-3,17-dione are localized to specific subcellular compartments, a phenomenon known as compartmentalization. This spatial separation of enzymatic activities is crucial for the regulation and efficiency of steroid biosynthesis.

Steroidogenic enzymes are primarily found in the endoplasmic reticulum (ER) and the mitochondria. For instance, 3β-hydroxysteroid dehydrogenase/Δ(5)-Δ(4) isomerase (3β-HSD) and 17α-hydroxylase/17,20-lyase cytochrome P450 (P450c17), both of which are involved in the metabolic pathways of androstenedione, are located in the membrane of the endoplasmic reticulum. The enzyme that initiates steroidogenesis, cholesterol side-chain cleavage cytochrome P450 (P450scc), is anchored to the inner mitochondrial membrane.

Mitochondrial and Endoplasmic Reticulum Localization of Steroidogenic Enzymes

The biosynthesis of steroid hormones is a highly organized process that relies on the specific localization of steroidogenic enzymes within the mitochondria and the smooth endoplasmic reticulum (SER). uc.edumdpi.com The initial and rate-limiting step of steroidogenesis, the conversion of cholesterol to pregnenolone, occurs in the inner mitochondrial membrane, catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc). mdpi.comnih.gov Following this, pregnenolone can move to the SER, where other enzymes, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and cytochrome P450c17, continue the synthetic pathway. nih.govresearchgate.net

Specifically for the metabolism of delta(4)-androstene-3,17-dione, key enzymes are strategically located in these organelles. For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts androstenedione to testosterone, and aromatase (cytochrome P450arom), which converts it to estrone, are primarily found in the endoplasmic reticulum. wikipedia.orgnih.gov Conversely, some steroidogenic enzymes, like those involved in the initial steps of steroid synthesis, are located within the mitochondria. mdpi.comnih.gov This compartmentalization necessitates the trafficking of steroid intermediates between these two organelles. nih.gov

Immunoelectron microscopy studies in rats have provided direct evidence for the subcellular localization of these enzymes. In Leydig cells of the testis, P450scc and 3β-HSD were found to be restricted to the mitochondria, while P450c17 was exclusively observed in the endoplasmic reticulum. researchgate.net In the adrenal cortex, P450scc was exclusively mitochondrial, whereas 3β-HSD was predominantly in the endoplasmic reticulum with some presence in the mitochondria. researchgate.net This differential localization underscores the intricate coordination required for steroid biosynthesis.

Mechanisms of Steroid Substrate Trafficking and Delivery

The segregation of steroidogenic enzymes in the mitochondria and endoplasmic reticulum necessitates efficient mechanisms for the transport of steroid substrates between these organelles. nih.gov While the precise mechanisms are still under investigation, it is understood that this trafficking is a critical and regulated process.

The delivery of the initial substrate, cholesterol, to the inner mitochondrial membrane is a well-studied, rate-limiting step. nih.gov This process involves the steroidogenic acute regulatory (StAR) protein, which facilitates the movement of cholesterol from the outer to the inner mitochondrial membrane. uc.edunih.gov

Once pregnenolone is synthesized in the mitochondria, it must be transported to the endoplasmic reticulum for further conversion. The movement of steroid intermediates back and forth between the mitochondria and the ER is thought to occur at contact sites between the two organelles. nih.gov These sites are dynamic structures that facilitate the direct transfer of lipids and other molecules. The cytoskeleton, including microfilaments and microtubules, has also been implicated in regulating steroidogenesis, potentially by influencing organelle trafficking and positioning. nih.gov

Delta(4)-Androstene-3,17-dione Metabolism in Diverse Biological Systems

The metabolic fate of delta(4)-androstene-3,17-dione varies significantly across different biological systems, reflecting the diverse physiological roles of its downstream products in different organisms.

Comparative Metabolic Studies in Invertebrates (e.g., Gastropods, Snails)

Studies in invertebrates have revealed the presence of key enzymes involved in androgen metabolism, suggesting an ancient origin for these pathways. In several invertebrate species, including the gastropod Marisa cornuarietis, the amphipod Hyalella azteca, and the echinoderm Paracentrotus lividus, the existence of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase activities has been demonstrated. nih.gov

However, the primary metabolic pathways can differ. For example, in M. cornuarietis, androstenedione is primarily converted to 5α-androstanedione. nih.gov In contrast, in two other gastropod species from the Muricidae family, Bolinus brandaris and Hexaplex trunculus, androstenedione metabolism shows distinct patterns. Bolinus brandaris mainly converts androstenedione to 5α-dihydrotestosterone, while Hexaplex trunculus primarily metabolizes it to testosterone. nih.gov These findings highlight interspecies differences in androgen metabolic pathways within the same phylum. nih.govnih.gov

Metabolism of Delta(4)-Androstene-3,17-dione in Invertebrates

SpeciesPrimary Metabolite(s)Key Enzymes DetectedReference
Marisa cornuarietis (Gastropod)5α-androstanedione17β-HSD, 5α-reductase nih.gov
Bolinus brandaris (Gastropod)5α-dihydrotestosterone17β-HSD, 5α-reductase nih.gov
Hexaplex trunculus (Gastropod)Testosterone17β-HSD nih.gov
Hyalella azteca (Amphipod)Testosterone17β-HSD, 5α-reductase nih.gov
Paracentrotus lividus (Echinoderm)Testosterone17β-HSD, 5α-reductase nih.gov

Mammalian Species-Specific Metabolic Profiles (e.g., Rats, Cattle, Sheep, Non-Human Primates)

The metabolism of delta(4)-androstene-3,17-dione also exhibits significant variation among mammalian species.

Rats: In female rats, high oral doses of androstenedione have been shown to induce liver cytochrome P450 enzymes that metabolize steroid hormones. nih.gov This leads to increased formation of various hydroxylated testosterone metabolites. nih.gov Plasma androstenedione levels in rats fluctuate during postnatal development, peaking around 18-20 days of age. researchgate.net

Cattle: In bovine embryos, the metabolism of androstenedione shows sexual dimorphism even before morphological differentiation of the gonads. nih.gov Male embryos primarily metabolize androstenedione to testosterone, while female embryos convert it to estrone and 17β-estradiol. nih.gov Throughout pregnancy in cows, androstenedione concentrations are higher than testosterone in both plasma and milk. nih.gov The main identified metabolites of androstenedione in cattle are estradiol-17β and epitestosterone. mdpi.com

Sheep: In sheep, the metabolism of androgens is considered somewhat unusual compared to other animals. nih.gov A major metabolic route is the conversion to 17α-hydroxysteroids, with epitestosterone being a principal metabolite. nih.gov In late gestation, the fetal sheep has a very high metabolic clearance rate for androstenedione, partly due to its conversion to testosterone in the blood. nih.gov Fetal plasma concentrations of androstenedione are generally higher than maternal concentrations. oup.com

Non-Human Primates: Studies in male rhesus monkeys have shown that the metabolic clearance rate of androstenedione is significantly higher than that of testosterone. nih.gov The synthesis and secretion of adrenal androgens like dehydroepiandrosterone (DHEA), a precursor to androstenedione, is a phenomenon apparently unique to humans and other primates. nih.gov In chimpanzees and bonobos, plasma androstenedione levels are higher in males than in females. mdpi.com

Metabolism of Delta(4)-Androstene-3,17-dione in Mammals

SpeciesKey Metabolic FeaturesPrimary Metabolites/ObservationsReference
RatInduction of hepatic P450 enzymes with high doses.Hydroxylated testosterone metabolites. nih.gov
CattleSexual dimorphism in embryonic metabolism.Testosterone (males), Estrone, Estradiol-17β (females). nih.gov
SheepUnusual metabolism with high conversion to 17α-hydroxysteroids.Epitestosterone, Testosterone. nih.govnih.gov
Rhesus MonkeyHigh metabolic clearance rate.Interconversion with testosterone. nih.gov
Chimpanzee/BonoboHigher plasma levels in males.- mdpi.com

Biotransformation by Gut Microbiota

Recent research has highlighted the significant role of the gut microbiota in androgen metabolism. nih.govnih.gov The gut microbiome can be considered a virtual endocrine organ, capable of metabolizing and modulating host steroid hormones. bohrium.com

In the intestinal tract, androgens can be present in both their free (unconjugated) and glucuronidated forms. nih.gov Glucuronidation is a process that makes steroids more water-soluble for excretion. nih.gov Studies in mice have shown that the gut microbiota is crucial for the de-glucuronidation of androgens, particularly in the cecum and colon which have high bacterial densities. nih.govphysiology.org This bacterial action leads to remarkably high levels of free dihydrotestosterone (B1667394) (DHT), a potent androgen, in the distal intestinal content, far exceeding serum levels. nih.govphysiology.org This finding has also been observed in humans, with high levels of unconjugated DHT detected in the feces of healthy young men. nih.govphysiology.org Germ-free mice, lacking a gut microbiota, have high levels of glucuronidated testosterone and DHT but very low levels of the free, active forms in their distal intestine. bohrium.comphysiology.org This demonstrates the critical role of gut bacteria in regulating the local androgen environment within the gut. bohrium.comphysiology.orgresearchgate.net

Regulation of Delta Sup4 Androstene 3,17 Dione Biosynthesis and Action

Transcriptional and Gene Expression Control of Steroidogenic Enzymes

The biosynthesis of Δ⁴-Androstene-3,17-dione is dependent on the coordinated expression of several steroidogenic enzymes. The regulation of the genes encoding these enzymes is a critical control point in steroid hormone production. nih.gov This regulation occurs at the transcriptional level, dictating the amount of enzyme produced, and is influenced by various hormones and signaling molecules. nih.govoup.com

Regulation of Key Enzyme Genes (e.g., HSD3B, CYP17A1, CYP19A1)

The expression of genes encoding key enzymes in the steroidogenic pathway is tightly controlled to ensure proper hormone balance. These enzymes include 3β-hydroxysteroid dehydrogenase (HSD3B), 17α-hydroxylase/17,20-lyase (CYP17A1), and aromatase (CYP19A1).

HSD3B: The gene for 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (HSD3B) is essential for converting Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, a crucial step in the formation of all classes of steroid hormones. oup.comwikipedia.org In humans, two isozymes, HSD3B1 and HSD3B2, are encoded by separate genes and exhibit tissue-specific expression. oup.com HSD3B2 is predominantly found in the adrenal glands, ovaries, and testes. oup.com The regulation of the HSD3B2 gene is complex, involving multiple signal transduction pathways activated by growth factors, steroids, and cytokines. oup.com For instance, in the adrenal cortex, the expression of HSD3B2 is influenced by factors that regulate aldosterone (B195564) and cortisol synthesis. nih.gov

CYP17A1: The CYP17A1 gene encodes a single enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities. genecards.orggeneticlifehacks.com This enzyme is a critical determinant of the type of steroid hormone produced. nih.gov Its expression is tissue-specific and regulated by trophic hormones. nih.govgeneticlifehacks.com In the adrenal cortex, ACTH stimulates CYP17A1 transcription via the cAMP signaling pathway. frontiersin.orgnih.gov The regulation of CYP17A1 can also be influenced by epigenetic factors like DNA methylation, which has been shown to silence its expression in certain tissues. bioscientifica.com

CYP19A1: The CYP19A1 gene codes for aromatase, the enzyme responsible for converting androgens to estrogens. medlineplus.govmedlineplus.gov Its expression is regulated in a tissue-specific manner through the use of alternative promoters. nih.gov For example, in the ovaries, aromatase expression is crucial for female sexual development, while in adipose tissue, it also contributes to estrogen production. medlineplus.govmedlineplus.gov Genetic variations in CYP19A1 can affect aromatase activity and have been linked to altered estrogen levels. nih.gov

Below is a table summarizing the regulation of these key enzyme genes:

Role of Transcription Factors (e.g., Steroidogenic Factor 1 (SF-1))

Transcription factors are key proteins that bind to specific DNA sequences to control the rate of transcription. In steroidogenesis, Steroidogenic Factor 1 (SF-1), an orphan nuclear receptor, plays a pivotal role in regulating the expression of numerous steroidogenic enzyme genes, including CYP17A1. nih.gov SF-1 is essential for the tissue-specific expression of these enzymes in the adrenal glands and gonads. oup.com It can act as a transcriptional activator, and its activity can be modulated by phosphorylation. nih.gov For example, while PKA can phosphorylate SF-1 in vitro, a direct cAMP-dependent increase in its phosphorylation in intact cells has not been definitively demonstrated. nih.gov Other transcription factors, such as GATA-6, are also involved in regulating the genes required for adrenal androgen biosynthesis. nih.gov

Genomic Effects and Gene Expression in Target Tissues (e.g., Liver)

Androstenedione (B190577) can exert genomic effects in various target tissues, including the liver. Studies in mice have shown that androstenedione can alter liver gene expression, although its effects can be subtle and sex-specific. nih.govnih.gov For instance, prolonged exposure to androstenedione in female mice led to more significant changes in gene expression compared to males. nih.govnih.gov Interestingly, these changes did not involve the activation of typical mitogenic xenobiotic receptors. nih.govnih.gov Instead, at high doses in female mice, androstenedione was found to activate the growth hormone-regulated transcription factor STAT5b, which is a key regulator of sexually dimorphic gene expression in the liver. nih.govnih.gov This suggests that androstenedione may contribute to sex-specific differences in liver function and disease susceptibility through its influence on hepatic gene expression. nih.gov Furthermore, testosterone (B1683101), a downstream product of androstenedione, can induce long-lasting changes in the expression of specific genes in the liver. bioscientifica.com

Post-Transcriptional and Post-Translational Modulations

Beyond the transcriptional control of gene expression, the activity of steroidogenic enzymes is further fine-tuned by post-transcriptional and post-translational modifications. These regulatory mechanisms allow for rapid and dynamic adjustments to steroid hormone production in response to cellular signals.

Allosteric Regulation and Protein-Protein Interactions of Enzymes

The catalytic activity of steroidogenic enzymes can be modulated through allosteric regulation and interactions with other proteins.

Allosteric Regulation: A notable example is the allosteric interaction between 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) and cytochrome b5 (CYB5). nih.gov This interaction enhances the activity of 3β-HSD by increasing its affinity for the cofactor NAD+. nih.gov Specifically, CYB5 decreases the Km for NAD+ by approximately 3.5-fold and increases the apparent Vmax of the dehydrogenase reaction by about 17%. nih.gov

Protein-Protein Interactions: Protein-protein interactions are crucial for the function of cytochrome P450 enzymes. nih.gov For instance, cytochrome P450 17A1 (CYP17A1) interacts with cytochrome b5, which significantly enhances its 17,20-lyase activity, a key step in androgen synthesis. nih.govrsc.orgrsc.org This interaction is thought to involve both allosteric conformational changes in CYP17A1 and a redox effector role for cytochrome b5. rsc.orgnih.gov The binding of substrates can also influence these interactions; the interaction between CYP17A1 and cytochrome b5 is stronger in the presence of the hydroxylase substrate pregnenolone (B344588). nih.gov

The table below details key protein-protein interactions in steroidogenesis:

Cytoskeletal Dynamics in Steroidogenic Regulation

The cytoskeleton, composed of microfilaments and microtubules, plays a critical role in steroidogenesis, particularly in the transport of cholesterol, the initial substrate for steroid hormone synthesis. nih.gov Studies have shown that the integrity of the cytoskeleton is essential for efficient steroid production. nih.gov The transport of cholesterol from lipid droplets to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs, is a rate-limiting step that is facilitated by the cytoskeleton. nih.gov Trophic hormones like ACTH can reorganize the cytoskeleton, which is thought to facilitate the movement of lipid droplets and mitochondria closer together, thereby enhancing cholesterol transport and steroid synthesis. nih.gov Inhibitors of microtubule and microfilament polymerization have been shown to decrease the delivery of cholesterol to the P450 side-chain cleavage enzyme, highlighting the importance of cytoskeletal dynamics in regulating the steroidogenic process. nih.gov

Receptor-Mediated Signaling and Cellular Responses

The biological actions of delta(Sup4)-Androstene-3,17-dione, more commonly known as 4-androstenedione, are executed through complex, receptor-mediated signaling pathways. While it is a crucial intermediate in the biosynthesis of more potent androgens and estrogens, it also possesses intrinsic signaling capabilities. Its effects are primarily channeled through the androgen and estrogen receptors, either by direct binding or, more significantly, through its conversion to other steroid hormones. These interactions trigger a cascade of intracellular events, leading to changes in gene expression and cellular function.

Androgen Receptor (AR) Binding and Transcriptional Regulation

This compound is classified as an androgen and directly interacts with the androgen receptor (AR). nih.gov However, its binding affinity for the AR is considerably lower than that of its more potent metabolite, dihydrotestosterone (B1667394) (DHT). nih.govoup.com Research using fluorescence anisotropy has determined the dissociation constant (Kd) of androstenedione for the AR to be approximately 648 nM, in stark contrast to the 10 nM Kd of DHT, indicating a much weaker binding. oup.comresearchgate.net

Despite its lower affinity, the binding of this compound to the AR is sufficient to initiate the classical androgen signaling cascade. nih.gov Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the nucleus. researchgate.nettandfonline.com Inside the nucleus, the androstenedione-AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. tandfonline.com This binding event recruits a suite of co-activator and co-repressor proteins, which ultimately modulates the transcription of these genes, altering cellular function. tandfonline.com

In vitro studies using mesenchymal, pluripotent C3H10T1/2 cells have demonstrated that androstenedione can induce the nuclear translocation of the AR. nih.govoup.comresearchgate.net This action stimulates myogenesis (the formation of muscular tissue), as evidenced by an increase in myosin heavy chain II+ myotube area and the up-regulation of the myogenic determination factor (MyoD) protein. nih.govoup.comresearchgate.net The androgenic nature of this response was confirmed as the effects were blocked by the AR antagonist, bicalutamide. nih.govoup.comresearchgate.net

A significant portion of androstenedione's androgenic effect is indirect, occurring after its conversion to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. aacrjournals.org Testosterone can then be further converted to the highly potent DHT by 5α-reductase. aacrjournals.org The anabolic effects observed in some studies are largely attributed to this conversion to testosterone, which then acts on the AR with higher potency. nih.govoup.com

Interactive Table 1: Comparative Binding Affinity for the Androgen Receptor (AR)

Compound Dissociation Constant (Kd) Relative Binding Affinity Primary Role
Dihydrotestosterone (DHT) ~10 nM High Potent AR agonist
This compound ~648 nM Low Prohormone; weak AR agonist

Estrogen Receptor (ER) Interactions and Downstream Signaling

The interaction of this compound with the estrogen receptor (ER) is almost entirely indirect and is a critical aspect of its biological activity. The compound itself has negligible binding affinity for either ERα or ERβ. Its estrogenic effects are mediated through its role as a primary substrate for the enzyme aromatase (cytochrome P450arom). nih.govoup.com

Aromatase, found in the endoplasmic reticulum of various estrogen-producing cells, catalyzes the conversion of androstenedione into estrone (B1671321) (E1). nih.govnih.gov This conversion is a key step in estrogen biosynthesis, particularly in postmenopausal women and in peripheral tissues such as adipose tissue. oup.comnih.gov Once synthesized, estrone can then bind to and activate estrogen receptors, initiating downstream signaling pathways. nih.gov Estrone can also be converted to the more potent estrogen, estradiol (B170435) (E2), by 17β-HSD enzymes, further amplifying the estrogenic signal. oup.com

The activation of the ER by these metabolites initiates a signaling cascade analogous to the genomic pathway of the AR. The estrone-ER or estradiol-ER complex binds to estrogen response elements (EREs) in the DNA, regulating the transcription of a wide array of genes involved in processes such as cell proliferation, differentiation, and reproductive function. nih.gov The expression of aromatase itself is controlled by tissue-specific promoters, allowing for localized regulation of estrogen synthesis. oup.com This localized production of estrogens from androstenedione can generate high intracellular hormone levels without significantly altering circulating concentrations. oup.com

Interactive Table 2: Metabolic Conversion and Receptor Action

Precursor Enzyme Metabolite Target Receptor
This compound Aromatase (CYP19A1) Estrone (E1) Estrogen Receptor (ER)
This compound 17β-HSD Testosterone Androgen Receptor (AR)
Testosterone Aromatase (CYP19A1) Estradiol (E2) Estrogen Receptor (ER)
Testosterone 5α-Reductase Dihydrotestosterone (DHT) Androgen Receptor (AR)

Intracellular Signal Transduction Pathways Regulating this compound Action

Beyond the classical genomic pathways, the action of this compound, primarily through its more potent metabolites testosterone and DHT, involves the activation of non-genomic, rapid-acting intracellular signal transduction pathways. These pathways can modulate cellular activity independently of or in concert with transcriptional regulation.

Two major signaling cascades implicated in androgen action are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. nih.govnih.gov

MAPK/ERK Pathway : Androgens like testosterone and DHT have been shown to rapidly activate the MAPK/ERK cascade in various cell types, including neurons and prostate cancer cells. nih.govbioscientifica.com This activation is AR-dependent and can proceed through an interaction between the AR and steroid receptor co-activator (Src) kinase. tandfonline.combioscientifica.com The activated Src can then trigger a cascade involving RAF-1, MEK, and ultimately ERK1/2. bioscientifica.com This pathway is crucial for cell growth, differentiation, and survival. nih.govbioscientifica.com For instance, in neuronal cells, AR-dependent activation of the MAPK/ERK pathway has been identified as a key mechanism in androgen-mediated neuroprotection. nih.gov

PI3K/Akt Pathway : The PI3K/Akt pathway is another critical signaling route for cell survival, proliferation, and metabolism that is modulated by androgens. nih.govnih.gov Androgens can activate PI3K/Akt signaling through an AR-dependent mechanism. nih.gov This pathway is particularly relevant in the context of cancer, where there is evidence of a reciprocal, negative feedback loop between the AR and PI3K/Akt signaling pathways in prostate cancer cells. nih.govmdpi.com For example, androgen depletion can lead to an increase in phosphorylated (active) Akt, suggesting that androgens normally suppress this pathway to some degree in certain contexts. nih.gov Conversely, in other scenarios, such as in certain ovarian cancer cells, testosterone has been shown to promote proliferation by activating the PI3K/Akt pathway in an AR-dependent manner. jcancer.org

These non-genomic signaling events are often rapid, occurring within minutes, and can influence the slower, transcription-based genomic responses. bioscientifica.com They add a significant layer of complexity to the cellular effects initiated by this compound and its downstream metabolites.

Biological Roles and Functional Significance of Delta Sup4 Androstene 3,17 Dione in Non Human Organisms

Comparative Endocrinology and Evolutionary Perspectives

The study of androstenedione (B190577) across different species provides valuable insights into the evolution of endocrine systems and the diversification of reproductive strategies.

Delta(Sup4)-Androstene-3,17-dione in Invertebrate Endocrine Systems

While vertebrate steroid hormones like testosterone (B1683101) and estrogen are well-characterized, the role of androstenedione and other steroids in invertebrates is a field of ongoing investigation. nih.gov Evidence suggests that some invertebrates possess the enzymatic machinery to metabolize androgens. researchgate.netnih.gov

A comparative study on the gastropod Marisa cornuarietis, the amphipod Hyalella azteca, and the echinoderm Paracentrotus lividus demonstrated the presence of enzymes capable of converting androstenedione. researchgate.netnih.gov In M. cornuarietis, androstenedione was primarily metabolized to 5alpha-androstanedione, whereas in P. lividus and H. azteca, it was mainly converted to testosterone. researchgate.netnih.gov These findings highlight the existence of androgen biotransformation pathways in invertebrates and suggest inter-phyla differences in their metabolic routes. researchgate.netnih.gov Furthermore, sexual dimorphism in androgen metabolism was observed in M. cornuarietis, with males exhibiting a higher synthesis of testosterone and dihydrotestosterone (B1667394) from androstenedione compared to females. researchgate.netnih.gov

The presence of vertebrate-type steroids in invertebrates has been a topic of debate, with some researchers suggesting they may be of exogenous origin from their diet. oup.com However, the demonstration of specific metabolic pathways for androstenedione in several invertebrate species points towards an endogenous role for these steroids. researchgate.netnih.gov

Species-Specific Differences in Vertebrate this compound Biology

In vertebrates, androstenedione is a key precursor for the production of both testosterone and estrogens. wikipedia.org The metabolism and physiological effects of androstenedione can vary significantly among different vertebrate species, reflecting their unique reproductive strategies and physiological demands.

For instance, in cattle, androstenedione is converted to oestradiol-17 and epitestosterone (B28515). wikipedia.org In sheep, it is transformed into its 17-epimer. wikipedia.org Studies in birds, such as the cockerel, have linked increases in circulating androstenedione to the onset of spermatogenesis. researchgate.net

In some non-human primates, the synthesis and secretion of adrenal androgens like dehydroepiandrosterone (B1670201) (DHEA), a precursor to androstenedione, is a notable phenomenon. nih.gov However, the rates and routes of androgen metabolism can differ greatly among primate species, making it challenging to find a single nonhuman primate model that perfectly mirrors human adrenal androgen secretion throughout all life stages. nih.gov For example, chimpanzees and bonobos exhibit similar sex-specific patterns of plasma androstenedione levels, with females having higher levels than males in both species. fao.org

A study on zebra finches investigated the masculinizing effects of various hormones on the song system. While estradiol (B170435) was most potent, testosterone also induced masculinization of certain brain nuclei. Androstenedione, however, did not significantly masculinize any of the measured aspects of the song system in this avian model. nih.gov This highlights that the biological activity of androstenedione can be highly species- and context-dependent.

Reproductive Physiology in Animal Models

Animal models are indispensable for elucidating the specific roles of androstenedione in reproductive processes. These studies allow for controlled investigations into its effects on ovarian, testicular, and endometrial function.

Ovarian Follicular Development and Maturation

Androstenedione plays a pivotal role in ovarian folliculogenesis, the process of follicle growth and development. nih.gov The "two-cell, two-gonadotropin" model describes how theca cells, under the influence of luteinizing hormone (LH), produce androstenedione. nih.govnih.gov This androstenedione then diffuses to the adjacent granulosa cells, where it is converted to estrogens by the enzyme aromatase, a process stimulated by follicle-stimulating hormone (FSH). nih.govnih.gov

In vitro studies using mouse ovarian follicles have shown that androgens, including androstenedione, can stimulate the growth and development of preantral follicles. nih.gov This positive effect of androstenedione on follicular growth appears to be a direct androgenic action, as it was not blocked by anti-estrogen antibodies or estradiol receptor antagonists. nih.gov However, the dose of androstenedione is critical, as lower concentrations promoted follicular growth while higher concentrations were found to be detrimental. nih.gov

Androgens are considered necessary for normal ovarian function and female fertility. pnas.orgnih.gov They appear to promote follicular development by preventing follicular atresia (degeneration) and by increasing the expression of FSH receptors on granulosa cells, thereby enhancing the follicle's responsiveness to FSH. pnas.orgnih.gov

Effects of Androstenedione on Ovarian Follicular Development in Animal Models

Animal ModelExperimental ConditionObserved EffectsReference
MouseIn vitro treatment of preantral follicles with androstenedione (10-5 M)Promoted follicular growth. nih.gov
MouseIn vitro treatment of preantral follicles with high doses of androstenedioneImpaired follicular development and oocyte maturation. nih.gov
MouseIn vitro studies with various androgens (including androstenedione)Stimulated growth and development of ovarian follicles. nih.gov
MouseIn vivo low-dose androgen administrationEnhanced gonadotropin-induced ovulation. nih.gov

Testicular Function and Spermatogenesis

In males, the testes are a primary site of androgen production, with testosterone being the principal androgen. britannica.com Androstenedione serves as an immediate precursor to testosterone. wikipedia.org The process of spermatogenesis, the production of sperm, is highly dependent on androgens. nih.govnih.gov

In cockerels, a rise in circulating androstenedione levels precedes the onset of spermatogenesis. researchgate.net Studies in rats have shown that androstenedione administration can impact sperm count in a dose-dependent manner. mdpi.com While androgens are essential for male fertility, the precise roles of androstenedione versus testosterone in directly supporting spermatogenesis are complex and are mediated through the androgen receptor expressed in various testicular cell types, but not directly in germ cells. nih.govnih.gov The effects of androgens are primarily mediated by Sertoli cells, which nurture the developing germ cells. nih.gov

Endometrial Cellular Processes in Response to this compound in Non-Human Models

The endometrium, the inner lining of the uterus, undergoes cyclical changes in preparation for embryo implantation. Androstenedione can influence endometrial cell processes, and its effects can be either direct or through its conversion to other steroids.

In vitro studies using endometrial cell lines have provided insights into the molecular effects of androstenedione. One study using Ishikawa cells, a human endometrial adenocarcinoma cell line, found that androstenedione treatment decreased cell proliferation and increased apoptosis (programmed cell death). nih.gov These effects were mediated through the activation of the Akt/MAPK signaling pathway and occurred without an increase in the expression of aromatase, the enzyme that converts androstenedione to estrone (B1671321). nih.gov This suggests a direct androgenic effect on these cells.

Another study using explant cultures of human endometrium found that androstenedione stimulated cell proliferation in the stromal compartment, an effect that was reversed by an androgen receptor blocker. nih.gov This indicates that androstenedione can modulate cell survival and proliferation in the endometrium. nih.gov

The establishment of uterine receptivity for embryo implantation is a complex process influenced by steroid hormones. nih.gov In cattle, the concentrations of progesterone (B1679170) and the embryonic signal interferon-tau are major modulators of the endometrial transcriptome, preparing the uterus for implantation. nih.gov While the direct role of androstenedione in this process in cattle is less clear, the balance of steroid hormones is critical for successful pregnancy.

Effects of Androstenedione on Endometrial Cells in Non-Human Models

Model SystemExperimental ConditionObserved EffectsReference
Ishikawa cells (human endometrial cell line)Treatment with androstenedione (1 nM)Decreased cell proliferation and increased apoptosis. nih.gov
Human endometrial explantsIncubation with androstenedione (10-6 M)Increased proliferation of stromal cells. nih.gov

Developmental Endocrinology in Animal Models

Early-Life Exposure and Long-Term Programming Effects

The developmental period represents a critical window during which exposure to hormones can permanently organize physiological and behavioral pathways, a concept known as developmental programming. Research in various animal models has explored how early-life exposure to delta(4)-Androstene-3,17-dione, an important androgen precursor, can induce long-term effects on reproductive and metabolic systems.

Studies in rats have provided specific insights into the consequences of exposure during prenatal and early postnatal life. For instance, research involving the administration of delta(4)-Androstene-3,17-dione to female rats for two weeks before mating and throughout gestation revealed significant hormonal and reproductive changes. Dose-dependent increases in serum androstenedione, estradiol, and estrone were observed in the treated dams at gestation day 20. nih.gov While fetal growth parameters like weight and crown-rump length were not significantly affected, there were notable effects on the maternal reproductive system, including a significant decrease in the regularity of estrous cycles at higher concentrations. nih.govmdpi.com Furthermore, slight, though not statistically significant, reductions in the number of implants and viable fetuses were noted at the highest exposure levels, suggesting potential impacts on implantation success. nih.govmdpi.com

Another study in rats investigated the role of testosterone's metabolite, estradiol, in prenatal development by treating pregnant dams with an aromatase inhibitor (1,4,6-androstatriene-3,17-dione), which blocks the conversion of androgens like testosterone to estrogens. nih.gov The findings indicated that prenatal exposure to testosterone, acting through its conversion to estradiol, modulates the developmental trajectory of catecholamine systems in the frontal cortex of male offspring. nih.gov This highlights the complexity of androgen action during development, where the effects may be mediated by its metabolites in a tissue-specific manner.

Research in non-domesticated animals, such as the wild meerkat (Suricata suricatta), offers a unique perspective on the programming effects of maternal androgens under natural conditions. In meerkats, adult females exhibit naturally high concentrations of androgens, which vary with social status. frontiersin.org Studies examining the offspring of these females show that maternal androgen levels have significant programming effects. The concentration of delta(4)-Androstene-3,17-dione in offspring of both sexes follows a quadratic age effect, peaking at one month, decreasing, and then gradually increasing toward puberty. frontiersin.org This work demonstrates that normative and experimentally altered maternal androgen levels can influence the developmental patterns of offspring reproductive hormones, growth, and even survivorship, illustrating the trade-offs associated with early androgen exposure. frontiersin.org

Table 1: Effects of Early-Life Delta(4)-Androstene-3,17-dione Exposure in Rat Models

Parameter Finding Reference
Maternal Hormones (Gestation Day 20) Dose-related increases in serum androstenedione, estradiol, and estrone. nih.gov
Maternal Estrous Cycle Significant decrease in the number of females with regular estrous cycles at 10.0 and 30.0 mg/kg dose groups. nih.gov
Implantation Slight, non-statistically significant reductions in the number of implants and viable fetuses at the 30.0 mg/kg dose group. nih.govmdpi.com
Fetal Growth No significant effect on fetal weight, crown-rump length, or anogenital distance. nih.gov
Fetal Soft Tissue Development Statistically significant increase in moderately enlarged ureter at the kidney in 1.0 and 5.0 mg/kg dose groups. nih.gov

Delta(4)-Androstene-3,17-dione in Adrenarche Analogues in Non-Human Primates

Adrenarche is a developmental process observed in humans and some higher primates characterized by a prepubertal increase in the secretion of adrenal androgens, primarily dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS. nih.gov These steroids are precursors for more potent androgens, including delta(4)-Androstene-3,17-dione. Identifying a suitable non-human primate model that fully replicates human adrenarche has been challenging, hindering research into the regulation and function of this developmental stage. nih.govcolorado.edu

The synthesis of adrenal androgens like DHEA, and subsequently delta(4)-Androstene-3,17-dione, requires the expression of specific enzymes within the adrenal cortex, notably 17α-hydroxylase/17,20-lyase cytochrome P450 (P450c17) and cytochrome b5, coupled with low expression of 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov The maturational event of adrenarche is associated with the development of the adrenal zona reticularis (ZR). nih.gov

While a distinct adrenarche equivalent to that in humans is not apparent in most Old World monkeys, evidence suggests that chimpanzees (Pan troglodytes) may be the most promising analogue for studying this process. nih.govnih.gov In humans, the rise in DHEA and DHEAS during adrenarche is accompanied by an increase in other C19 steroids. nih.gov Although some studies have reported no significant prepubertal rise in delta(4)-Androstene-3,17-dione, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have demonstrated an age-related increase in its concentration, paralleling the rise in DHEA. nih.gov It is understood that adrenal C19 steroids, such as androstenedione, are converted into other androgens during this prepubertal period. nih.gov

Table 2: Status of Adrenarche Analogues in Non-Human Primates

Primate Group Relevance as Adrenarche Model Key Findings Reference
Chimpanzees (Pan troglodytes) Considered the most promising model for human adrenarche. Show a prepubertal increase in adrenal androgens similar to humans. nih.gov
Old World Monkeys (e.g., macaques, baboons) Generally considered not to exhibit a human-like adrenarche. May have a brief, early developmental period of increased adrenal androgen secretion. Useful for studying mature zona reticularis function. nih.govnih.govcolorado.edu
Marmosets Considered a potential model for the human fetal zone of the adrenal cortex. Useful for studying the earliest stages of adrenal androgen production. nih.gov

Advanced Research Methodologies and Experimental Models for Delta Sup4 Androstene 3,17 Dione Investigations

State-of-the-Art Analytical Techniques

Accurate detection and quantification of Delta(Sup4)-Androstene-3,17-dione in complex biological matrices are fundamental to research. Modern analytical chemistry offers several powerful techniques, each with distinct advantages and applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of this compound. Its high sensitivity and specificity allow for the accurate measurement of this steroid, even at low concentrations, and distinguish it from structurally similar molecules. mdpi.com

Methodological Principles: The methodology involves a multi-step process. Initially, a simple sample preparation step, such as protein precipitation with zinc sulfate (B86663) and acetonitrile (B52724), is performed. wikipedia.org The sample is then subjected to on-line solid-phase extraction for further purification. wikipedia.org Chromatographic separation is achieved using a liquid chromatography system, which separates this compound from other steroids based on their physicochemical properties. The separated analyte is then introduced into a tandem mass spectrometer. mdpi.comwikipedia.org

In the mass spectrometer, the molecule is ionized, typically using electrospray ionization (ESI) in positive mode, which is effective for steroids with a 4-ene-3-one structure like androstenedione (B190577). nih.gov The instrument then isolates the specific precursor ion for androstenedione and subjects it to collision-induced dissociation. This fragmentation generates specific product ions that are unique to the molecule, providing a high degree of certainty for identification and quantification. mdpi.com Multiple reaction monitoring (MRM) is often used to enhance sensitivity and specificity. mdpi.com To improve ionization efficiency and sensitivity for keto-steroids, derivatization with reagents like Girard P can be employed. bioscientifica.com

Research Findings: LC-MS/MS methods have been developed for the simultaneous measurement of this compound along with other key steroids like testosterone (B1683101), 17-hydroxyprogesterone (17-OHP), and DHEAS from a small serum volume. wikipedia.org These assays demonstrate excellent performance, with low coefficients of variation (<8%) and low limits of quantification (e.g., 0.25 nmol/L for androstenedione). wikipedia.org Such multi-steroid profiling is particularly valuable in clinical research, for example, in the investigation of polycystic ovary syndrome (PCOS) and the rapid diagnosis of congenital adrenal hyperplasia (CAH), where it can reduce false-positive results from less specific methods. mdpi.comwikipedia.org

Table 1: Example of LC-MS/MS Parameters for Androstenedione Analysis

ParameterDescriptionSource
Sample PreparationProtein precipitation with ZnSO4 and acetonitrile, followed by on-line solid-phase extraction. wikipedia.org
Ionization ModePositive Electrospray Ionization (ESI). Protonation is facilitated by the delta-4 steroid structure. nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) for high sensitivity and specificity. mdpi.com
Derivatization (Optional)Use of Girard P reagent to target keto-androgens and enhance detection sensitivity. bioscientifica.com
Lower Limit of Quantification (LLOQ)As low as 0.25 nmol/L for Androstenedione (A4). wikipedia.org
Internal StandardUse of stable isotope-labeled standards (e.g., 13C3-labeled androstenedione) for accurate quantification. oup.com

Enzyme-Linked Immunosorbent Assays (ELISA) are another method used for quantifying hormones, including this compound. nih.govnih.gov These assays are based on the principle of antigen-antibody recognition.

Methodological Principles: In a typical competitive ELISA for androstenedione, microtiter plates are coated with antibodies specific to androstenedione. A known amount of enzyme-labeled androstenedione is added along with the sample containing an unknown amount of the steroid. The androstenedione from the sample competes with the enzyme-labeled androstenedione for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of androstenedione in the sample. nih.gov

Research Findings: While immunoassays are widely used for their convenience and high throughput, they have limitations in steroid analysis. nih.gov A significant issue is cross-reactivity. Antibodies may bind to other steroids with similar structures, leading to a lack of specificity and potentially inaccurate measurements. mdpi.com For instance, in newborns or stressed infants, high concentrations of cross-reacting delta-5 steroids can interfere with 17-OHP immunoassays, leading to false-positive results for CAH. mdpi.com Consequently, while useful for screening or in specific research contexts, immunoassays are often considered less reliable than LC-MS/MS for definitive quantification of this compound, especially in complex clinical scenarios. mdpi.com In a study using SGBS cells, both immunoassays and LC-MS/MS were used to measure steroid hormones, highlighting their application in cell-based research. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating individual steroids, including this compound, from a mixture. oup.com While often coupled with mass spectrometry (as in LC-MS/MS), HPLC can also be used with other detectors, such as UV or fluorescence detectors. oup.com

Methodological Principles: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For steroid separation, reversed-phase HPLC is most common, typically using a C18 (or ODS) stationary phase. oup.com Steroids, being relatively lipophilic, are retained by the nonpolar stationary phase. oup.com A polar mobile phase, often a mixture of water and organic solvents like acetonitrile or methanol, is used to elute the compounds. bioscientifica.comoup.com By gradually changing the composition of the mobile phase (gradient elution), steroids with different polarities can be separated efficiently. nih.gov

Research Findings: Because many steroids lack a strong native chromophore or fluorophore, derivatization is often required to enhance detection by UV or fluorescence detectors. For example, ketosteroids can be derivatized with reagents like dansyl hydrazine (B178648) to yield fluorescent compounds, enabling sensitive detection. oup.com HPLC is crucial for separating isomeric steroids and those with very similar structures, which might be difficult to distinguish using other methods. oup.comnih.gov Studies have demonstrated the successful separation of multiple steroids, including androstenedione, using reversed-phase HPLC methods. nih.gov

In Vitro Experimental Systems

In vitro models are indispensable for investigating the cellular and molecular mechanisms of this compound production and action, providing controlled environments to dissect complex biological pathways.

Primary cells are isolated directly from living tissue and maintain many of the physiological characteristics of their tissue of origin. Cultures of cells from the adrenal cortex, ovaries, and testes are key models for studying androstenedione synthesis.

Research Findings:

Adrenocortical Cells: The adrenal cortex is a primary source of androstenedione. nih.gov Studies using primary human adrenocortical cells have been instrumental in understanding the transcriptomic responses to steroidogenic stimuli like angiotensin II and ACTH. mdpi.com These primary cultures serve as a crucial benchmark to validate findings from immortalized cell lines like H295R. mdpi.com Research has also employed primary bovine adrenocortical cells to investigate steroid biosynthesis. researchgate.net

Ovarian Cells: In the ovary, a "two-cell, two-gonadotropin" system is responsible for steroid production. Thecal cells, under the stimulation of luteinizing hormone (LH), produce androstenedione from cholesterol. oup.comresearchgate.net In vitro studies with isolated human thecal cells have confirmed their capacity to convert pregnenolone (B344588) to androstenedione. oup.com Furthermore, factors like insulin (B600854) and IGF-1 have been shown to stimulate androstenedione production by theca cells in vitro. nih.gov These models are vital for understanding follicular development and ovarian function. frontiersin.org

Leydig Cells: Testicular Leydig cells are the primary producers of androgens in males. wikipedia.org Depending on the species and developmental stage, they secrete testosterone and its precursor, androstenedione. nih.govjohnshopkins.edu In vitro studies using primary Leydig cells from mice have shown that androstenedione production increases at the onset of puberty and can be stimulated by LH. bioscientifica.com In mouse fetal testes, a cooperative system exists where fetal Leydig cells synthesize androstenedione, which is then converted to testosterone by the adjacent Sertoli cells, a finding elucidated through the use of purified primary cell cultures. nih.gov Investigations of cultured testicular tissues have also measured changes in androstenedione levels to assess steroidogenic function during development. biorxiv.org

Immortalized cell lines offer a readily available and reproducible system for studying steroidogenesis. Though they may have limitations compared to primary cells, they are powerful tools for mechanistic studies. youtube.com

Research Findings:

SGBS (Simpson-Golabi-Behmel Syndrome) Cells: SGBS cells are a human preadipocyte cell line used as a model for adipogenesis and the endocrine function of adipose tissue. nih.gov Studies have shown that SGBS cells possess the enzymatic machinery for de novo steroid biosynthesis, including the production of androstenedione. Research using this model has investigated how exposure to androstenedione affects adipocyte differentiation and alters the steroidogenic profile, demonstrating a significant increase in the production of progesterone (B1679170) and testosterone. nih.govjohnshopkins.edu

HES (Human Endometrial Stromal) Cells: Human endometrial stromal cells are used to study the hormonal regulation of the endometrium. While their primary focus in research is often on estrogen and progesterone signaling related to endometrial receptivity, the underlying steroidogenic pathways are relevant. Mouse embryonic stem (mES) cells, for instance, have been shown to express key steroidogenic enzymes and secrete testosterone, which presupposes the synthesis of androstenedione. oup.com

COS-7 (CV-1 in Origin with SV40 genes) Cells: COS-7 cells, derived from African green monkey kidney cells, have traditionally been considered "non-steroidogenic" and used for transfection experiments. nih.govyoutube.com However, recent research has revealed that COS-7 cells express a range of steroidogenic enzymes, including 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net They are capable of actively metabolizing steroids; for example, they can convert testosterone back to androstenedione. nih.govresearchgate.net This discovery provides new insights but also cautions that the inherent metabolic activity of COS-7 cells must be considered when using them as hosts for expressing steroid-related proteins. nih.gov

Table 2: Steroid Production in Response to Androstenedione in SGBS Cells

HormoneEffect of Androstenedione TreatmentFold Change (Approximate)Source
ProgesteroneElevatedUp to 2-fold nih.gov
TestosteroneElevatedUp to 38-fold nih.gov
CortisoneElevatedUp to 1.4-fold nih.gov
EstrogenNo alteration- nih.gov
CortisolNot elevated- nih.gov

Recombinant Enzyme Systems for Mechanistic Studies

Recombinant enzyme systems are invaluable tools for dissecting the specific biochemical reactions involving delta-4-androstene-3,17-dione. By expressing and purifying specific steroidogenic enzymes, researchers can study their individual catalytic activities and kinetic properties in a controlled environment.

One of the key enzymes in the metabolism of delta-4-androstene-3,17-dione is 17β-hydroxysteroid dehydrogenase (17β-HSD). Recombinant human 17β-HSD type 1 has been used to demonstrate its role in converting delta-4-androstene-3,17-dione to testosterone. bio-rad.com Studies with recombinant enzymes have also been instrumental in understanding the structure-function relationships of these proteins. For instance, site-directed mutagenesis of recombinant human 17β-HSD type 1 has identified critical amino acid residues, such as Ser142, Tyr155, and Lys159, that are essential for the enzyme's catalytic activity. nih.gov

Another critical enzyme is cytochrome P450 17A1 (CYP17A1), which is involved in the production of delta-4-androstene-3,17-dione from 17α-hydroxyprogesterone. geneticlifehacks.comnih.gov Recombinant CYP17A1 systems, often requiring the accessory protein cytochrome b5 for optimal activity, have been essential in characterizing its dual 17α-hydroxylase and 17,20-lyase activities. oup.com These systems have revealed species-specific differences in substrate preference; for example, the human enzyme favors the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201), which is then converted to delta-4-androstene-3,17-dione, while the rodent enzyme preferentially uses 17α-hydroxyprogesterone to directly produce delta-4-androstene-3,17-dione. oup.com

The use of recombinant enzymes extends to studying the broader network of steroid metabolism. For example, recombinant 17β-HSD type 3 has been shown to efficiently catalyze the conversion of delta-4-androstene-3,17-dione to testosterone, with a preference for NADPH as a cofactor. bioscientifica.com

Interactive Table: Key Recombinant Enzymes in Delta-4-Androstene-3,17-dione Metabolism

EnzymeGeneFunctionKey Findings from Recombinant Systems
17β-hydroxysteroid dehydrogenase type 1HSD17B1Converts delta-4-androstene-3,17-dione to testosterone. bio-rad.comSer142, Tyr155, and Lys159 are critical for hydride transfer. nih.gov
Cytochrome P450 17A1CYP17A1Produces delta-4-androstene-3,17-dione from precursors. geneticlifehacks.comnih.govHuman enzyme activity is enhanced by cytochrome b5. oup.com
17β-hydroxysteroid dehydrogenase type 3HSD17B3Converts delta-4-androstene-3,17-dione to testosterone. uni-luebeck.deShows high efficiency and preference for NADPH. bioscientifica.com

In Vivo Non-Human Animal Models

In vivo animal models are indispensable for understanding the physiological and pathological roles of delta-4-androstene-3,17-dione in a whole-organism context.

Rodent Models (e.g., Rat, Mouse) for Steroid Metabolism and Function

Rodent models, particularly rats and mice, are widely used to investigate the metabolism and effects of delta-4-androstene-3,17-dione. Early studies using radiolabeled delta-4-androstene-3,17-dione in rats helped to elucidate its metabolic fate and tissue distribution, with significant localization observed in the ventral prostate. nih.gov

More recent studies have utilized rodent models to explore the long-term effects of delta-4-androstene-3,17-dione administration. A two-year bioassay in F344/N rats and B6C3F1 mice revealed that chronic exposure could be carcinogenic, leading to increased incidences of hepatocellular tumors in mice. nih.gov Interestingly, the same study noted a decrease in Leydig cell adenomas in male rats and mammary gland fibroadenomas in female rats. nih.gov

Rat and mouse models have also been crucial in studying the role of specific enzymes in delta-4-androstene-3,17-dione metabolism. For example, studies in rats have investigated the impact of gonadectomy and hormone replacement on adrenal steroid biosynthesis. Furthermore, research on rodent models helps to understand sex-specific differences in steroid metabolism. oup.com

Non-Human Primate Models in Reproductive and Endocrine Research

Non-human primates, such as rhesus macaques, are invaluable models for reproductive and endocrine research due to their close physiological and genomic similarities to humans. elsevierpure.com These models have been particularly important in studying the role of androgens like delta-4-androstene-3,17-dione in normal and pathological reproductive processes.

In rhesus macaques, delta-4-androstene-3,17-dione is a predominant androgen in the preovulatory follicle. oup.com Studies have shown that both testosterone and delta-4-androstene-3,17-dione can activate the novel plasma membrane androgen receptor SLC39A9 in monkey ovarian cells, suggesting a role in ovulation. oup.com

Furthermore, non-human primate models have been instrumental in investigating the developmental origins of endocrine disorders like polycystic ovary syndrome (PCOS). nih.gov For instance, prenatal exposure of female rhesus monkeys to excess androgens can lead to PCOS-like traits in adulthood. elsevierpure.comnih.gov Studies in infant male rhesus macaques have also examined the postnatal surge in adrenal androgens, including delta-4-androstene-3,17-dione, a phenomenon akin to human adrenarche. researchgate.net

Chimeric and Transgenic Animal Models for Investigating Steroid Metabolism

Chimeric and transgenic animal models offer powerful tools to investigate the specific roles of genes and enzymes involved in delta-4-androstene-3,17-dione metabolism. These models allow for the targeted manipulation of genes to understand their in vivo function.

Transgenic mouse models overexpressing human 17β-HSD1 have been generated to study the enzyme's function in vivo. nih.gov These studies revealed that, in addition to its known role in estrogen synthesis, human 17β-HSD1 can significantly reduce delta-4-androstene-3,17-dione to testosterone, leading to enhanced androgen action and observable phenotypic changes in female mice. nih.gov

Conversely, knockout mouse models have been developed to study the consequences of enzyme deficiencies. For example, mice with a deficiency in 17β-HSD type 3 (Hsd17b3) were created to mimic the human condition of 17β-HSD3 deficiency. nih.gov These models have provided valuable insights into alternative androgen biosynthesis pathways. nih.gov Genetically modified mouse models are also instrumental in breast cancer research, helping to elucidate the role of androgens and the androgen receptor in mammary carcinogenesis. nih.gov

Computational and In Silico Approaches

Computational and in silico methods have become increasingly important in steroid research, providing detailed insights into molecular interactions that are often difficult to study experimentally.

Molecular Docking and Interaction Analysis of Steroidogenic Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the interaction of delta-4-androstene-3,17-dione with steroidogenic enzymes.

Docking studies have been performed to understand how delta-4-androstene-3,17-dione binds to the active site of aromatase (CYP19A1), the enzyme that converts it to estrone (B1671321). mdpi.commdpi.com These simulations help to elucidate the binding mode and the key amino acid residues involved in the interaction, providing a basis for the design of aromatase inhibitors. mdpi.com

Similarly, molecular docking has been applied to study the interaction of steroids with 17β-hydroxysteroid dehydrogenases. Simulations of delta-4-androstene-3,17-dione and other steroids with AKR1C1 and AKR1C2 (human cytosolic hydroxysteroid dehydrogenases) have provided insights into the positional and stereochemical preferences of these enzymes. nih.gov These computational approaches, often combined with molecular dynamics simulations, can reveal the dynamic nature of the enzyme-substrate complex and the conformational changes that occur upon binding. nih.gov

Mathematical Modeling of Steroidogenic Networks

Mathematical modeling has emerged as a powerful tool to unravel the complexities of steroidogenic networks, including the production and regulation of delta(4)-Androstene-3,17-dione. These computational approaches allow researchers to simulate the dynamic behavior of these intricate systems, test hypotheses, and predict the outcomes of various physiological or pathological conditions. nih.govresearchgate.net By representing the interactions between enzymes, substrates, and products as a series of mathematical equations, these models can provide a quantitative understanding of the factors controlling the flow of steroids through the pathway. nih.govresearchgate.netnih.gov

One of the primary goals of modeling steroidogenesis is to describe the behavior of this complex biological process quantitatively. nih.gov This involves creating framework models that can be used for in silico hypothesis generation and testing, which has the potential to reduce the time, cost, and use of animal models in endocrine research. nih.govresearchgate.net These models can be visualized using pathway diagrams, such as the modified Edinburgh Pathway Notation, and then parameterized with empirical data to simulate specific scenarios, like hormone production or the effect of a gene knockout. nih.govresearchgate.net

Detailed Research Findings

Mathematical models of steroidogenesis have been developed for various species and tissues, providing valuable insights into the regulation of androgen production. For instance, a model of testicular steroidogenesis in rats and rabbits was developed to predict steroid secretion rates and identify the primary pathways for testosterone biosynthesis. nih.gov This model utilized data from in vitro perfused testes to estimate the probabilities of steroid conversion and secretion. nih.gov

Kinetic studies are crucial for parameterizing these mathematical models. A detailed kinetic analysis of androstenedione production in ovarian microsomes from immature rats revealed key regulatory interactions. nih.gov This study demonstrated that the conversion of 17α-hydroxyprogesterone to androstenedione is strongly inhibited by progesterone. nih.gov Such findings are critical for building accurate models that reflect the in vivo regulation of steroid synthesis.

Furthermore, computational models are being used to understand the broader context of steroid hormone action. For example, an integrated computational model incorporating data from 11 high-throughput screening assays was developed to identify chemicals that act as androgen receptor (AR) agonists or antagonists. nih.govnih.gov This model can distinguish true AR pathway activity from experimental artifacts and has been validated against a curated list of reference chemicals. nih.govnih.gov

The dynamic nature of steroidogenic regulation, particularly within the hypothalamic-pituitary-adrenal (HPA) axis, has also been a focus of mathematical modeling. nih.govcore.ac.ukaip.org These models explore the complex oscillatory dynamics of hormone release, such as the ultradian and circadian rhythms of cortisol. nih.govcore.ac.ukaip.orgjst.go.jp By incorporating factors like cholesterol as a dynamic variable, these models can investigate the effects of precursor availability on HPA axis activity. core.ac.uk Some models have even been expanded to include the slow dynamics of changes in the functional mass of hormone-secreting glands, providing explanations for the dysregulation of stress hormones over weeks in conditions like chronic stress. nih.gov

Interactive Data Table: Key Enzymes and Metabolites in Androstenedione-Related Modeling Studies

Compound/EnzymeRole in Modeled PathwayKey Findings from Modeling/Kinetic Studies
Delta(4)-Androstene-3,17-dione Key intermediate in androgen and estrogen synthesis. nih.govwikipedia.orgbio-rad.comProduction is influenced by the relative activities of upstream enzymes and can be a significant precursor to both testosterone and estrone. nih.govwikipedia.org
Progesterone Precursor to 17α-hydroxyprogesterone and subsequently androstenedione. nih.govnih.govActs as a potent inhibitor of the C17,20-lyase reaction for 17α-hydroxyprogesterone, influencing the pathway of androstenedione formation. nih.gov
17α-Hydroxyprogesterone Intermediate in the conversion of progesterone to androstenedione. nih.govnih.govIts conversion to androstenedione is a key step regulated by P-450(17α,lyase). nih.gov
Testosterone A primary androgen synthesized from androstenedione. nih.govwikipedia.orgModels predict its secretion rates and the preferred biosynthetic pathways from precursors like androstenedione. nih.gov
Cholesterol The initial precursor for all steroid hormones. nih.govfrontiersin.orgnih.govIts availability can be a rate-limiting factor in steroidogenesis, and it is included as a dynamic variable in some HPA axis models. core.ac.uk
P-450(17α,lyase) (CYP17A1) Catalyzes the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms and then to dehydroepiandrosterone and androstenedione. bio-rad.comnih.govKinetic studies have detailed its substrate affinities and inhibition by other steroids, which are crucial parameters for accurate modeling. nih.gov
17β-Hydroxysteroid dehydrogenase (17β-HSD) Converts androstenedione to testosterone. bio-rad.comThe expression and activity of different isoforms determine the direction of steroid metabolism in various tissues.
Aromatase (CYP19A1) Converts androstenedione to estrone. wikipedia.orgIts activity is a key determinant of the balance between androgen and estrogen production.

Future Directions and Emerging Research Avenues in Delta Sup4 Androstene 3,17 Dione Studies

Exploring Novel Physiological and Biological Functions of Delta(Sup4)-Androstene-3,17-dione

Beyond its established role as a steroid precursor, recent research has begun to uncover novel physiological and biological functions of this compound, suggesting it is more than just a metabolic intermediate.

One of the significant findings is the intrinsic androgenic activity of this compound. Studies have demonstrated that it can bind to the androgen receptor (AR), although with a lower affinity than dihydrotestosterone (B1667394). nih.gov This binding can induce the nuclear translocation of the AR and promote myogenesis (muscle development) in vitro. nih.gov This direct androgenic effect suggests that this compound may play a role in anabolic processes, independent of its conversion to more potent androgens. nih.gov

The influence of androgens on the immune system is another area of growing interest. Androgens are generally considered to have immunosuppressive effects, potentially contributing to the observed gender differences in autoimmune diseases and responses to infections. nih.gov They can decrease antibody production and T-cell proliferation. nih.gov Given that this compound is an androgen, it may contribute to the modulation of immune responses. For instance, testosterone (B1683101) has been shown to reduce the expression of Toll-like receptor 4 (TLR4) in macrophages, a key receptor in the innate immune response. nih.gov As a precursor to testosterone and an androgen in its own right, this compound could be involved in these immunomodulatory pathways.

The field of neuroendocrinology is also exploring the potential roles of neuroactive steroids, a class of steroids that can modulate neuronal activity. Androstane (B1237026) neuroactive steroids, derived from androgens, can have various effects on the central nervous system. nih.gov While direct neurological effects of this compound are still under investigation, its position as a key precursor to other neuroactive androgens and estrogens suggests it could indirectly influence brain function and mood. For example, there is some concern that elevated levels of androstenedione (B190577) might be associated with depression in women, although a causal link has not been established. rxlist.com

Research AreaKey Findings and Future Directions
Direct Androgenic Activity Binds to the androgen receptor and promotes myogenesis. nih.gov Future research will likely explore the physiological significance of this direct action in various tissues.
Immunomodulation Androgens, including potentially this compound, can exert immunosuppressive effects. nih.gov Further studies are needed to delineate the specific role of this compound in immune cell function and its contribution to sex-based differences in immunity.
Neurological Effects As a precursor to neuroactive steroids, it may indirectly influence neuronal function and behavior. nih.gov Research is needed to investigate any direct effects on the central nervous system and its potential role in neuropsychiatric conditions.

Advancements in Experimental and Analytical Methodologies for Comprehensive Analysis

The accurate and sensitive measurement of this compound and its metabolites is fundamental to advancing our understanding of its biology. The development of sophisticated experimental and analytical methodologies is therefore a critical area of ongoing research.

Historically, radioimmunoassays (RIAs) were widely used for the quantification of this compound. nih.gov While sensitive, RIAs can suffer from cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results. nih.govannlabmed.org For example, the aromatase inhibitor exemestane (B1683764) has been shown to cross-react with androstenedione immunoassays, causing falsely elevated readings. annlabmed.org

To overcome these limitations, mass spectrometry-based methods have become the gold standard for steroid analysis. Gas chromatography-mass spectrometry (GC-MS) has been extensively used, often requiring derivatization of the steroid molecules to improve their volatility and chromatographic behavior. nih.govresearchgate.net However, this derivatization step can sometimes introduce artifacts. researchgate.net

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the simultaneous quantification of multiple steroids, including this compound, from a single sample. waters.comthermofisher.com These methods offer high sensitivity and specificity, minimizing the issues of cross-reactivity. The use of isotope-labeled internal standards in isotope dilution mass spectrometry further enhances the accuracy and precision of quantification. nih.govisotope.com

Advancements in LC-MS/MS technology, including more sensitive mass spectrometers and improved chromatographic columns, continue to push the limits of detection, allowing for the analysis of very low concentrations of steroids in complex biological matrices. waters.comthermofisher.com Automation of sample preparation techniques, such as solid-phase extraction, has also increased the throughput and reproducibility of these analyses. waters.comwaters.com These advanced analytical tools are crucial for metabolomics studies, which aim to provide a comprehensive profile of steroid metabolites and their dynamic changes in response to physiological or pathological conditions.

Analytical TechniqueAdvantagesDisadvantages/Considerations
Radioimmunoassay (RIA) High sensitivityPotential for cross-reactivity with other steroids, leading to inaccuracies. nih.govannlabmed.org
Gas Chromatography-Mass Spectrometry (GC-MS) Good specificity and sensitivityOften requires chemical derivatization, which can be time-consuming and introduce artifacts. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High specificity and sensitivity, allows for multiplexing (simultaneous analysis of multiple steroids). waters.comthermofisher.comRequires sophisticated and expensive instrumentation.
Isotope Dilution Mass Spectrometry Considered the most accurate method due to the use of stable isotope-labeled internal standards. nih.gov---

Q & A

Q. What validation protocols ensure reproducibility in enzyme activity assays for Δ⁴-Androstene-3,17-dione monooxygenases?

  • Methodological Answer : Standardize assays using internal controls (e.g., purified NADPH oxidase) and inter-laboratory round-robin testing. Report activities in international units (IU/mg protein) and adhere to MIAME guidelines for metadata documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.